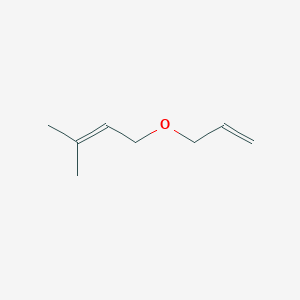
2-Butene, 3-methyl-1-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 3-methyl-1-(2-propenyloxy)- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This compound is characterized by its unique structure, which includes a butene backbone with a methyl group and a propenyloxy group attached. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
The synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butene-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters can significantly impact the overall yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Butene, 3-methyl-1-(2-propenyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Applications De Recherche Scientifique
2-Butene, 3-methyl-1-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Butene, 3-methyl-1-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the functional groups attached to the butene backbone. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones .
In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and the nature of the interactions with the molecular targets .
Comparaison Avec Des Composés Similaires
2-Butene, 3-methyl-1-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Butene, 2-methyl-: This compound has a similar butene backbone but with different substituents.
3-Methyl-2-butene-1-ol: This compound is a precursor in the synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- and has different reactivity due to the presence of a hydroxyl group.
2-Methyl-2-butene: Another similar compound with a different arrangement of the methyl and propenyloxy groups, leading to variations in chemical behavior and applications.
The uniqueness of 2-Butene, 3-methyl-1-(2-propenyloxy)- lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
63163-49-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-enoxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-9-7-5-8(2)3/h4-5H,1,6-7H2,2-3H3 |
Clé InChI |
QRJIYGZSPZCPDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
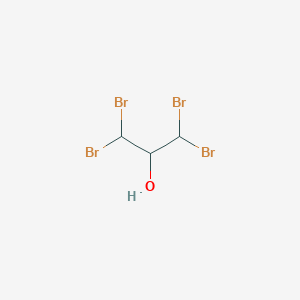
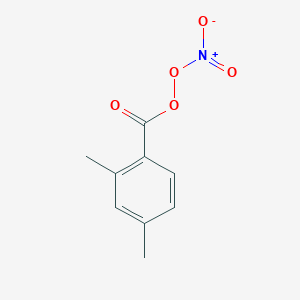
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

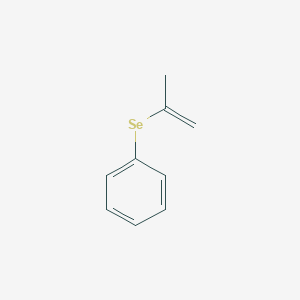
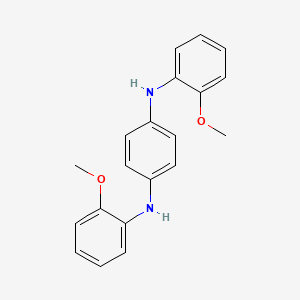
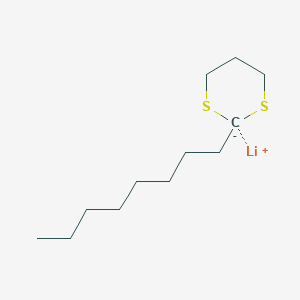

![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


